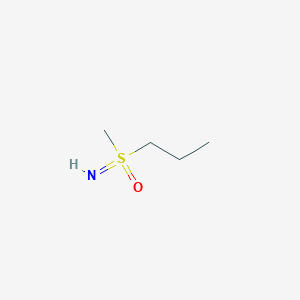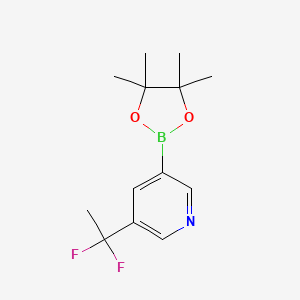
2-(2-(Pyrrolidin-1-yl)ethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Pyrrolidin-1-yl)ethyl)morpholine is an organic compound that features both a pyrrolidine ring and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyrrolidin-1-yl)ethyl)morpholine typically involves the reaction of morpholine with 2-bromoethylpyrrolidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in morpholine attacks the carbon atom bonded to the bromine in 2-bromoethylpyrrolidine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Pyrrolidin-1-yl)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-(Pyrrolidin-1-yl)ethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-(Pyrrolidin-1-yl)ethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(Pyrrolidin-1-yl)ethyl)piperidine
- 2-(2-(Pyrrolidin-1-yl)ethyl)azetidine
- 2-(2-(Pyrrolidin-1-yl)ethyl)pyrrole
Uniqueness
2-(2-(Pyrrolidin-1-yl)ethyl)morpholine is unique due to the presence of both a pyrrolidine ring and a morpholine ring. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H20N2O |
|---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
2-(2-pyrrolidin-1-ylethyl)morpholine |
InChI |
InChI=1S/C10H20N2O/c1-2-6-12(5-1)7-3-10-9-11-4-8-13-10/h10-11H,1-9H2 |
InChI-Schlüssel |
GZZGQHMTRDXZNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCC2CNCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid](/img/structure/B13541569.png)

![2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)








